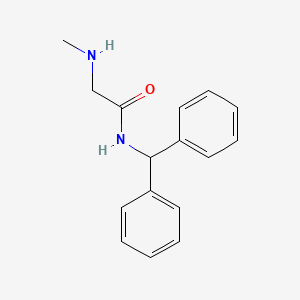

N-Benzhydryl-2-methylamino-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzhydryl-2-methylamino-acetamide (N-BMAA) is an organic compound belonging to the amino acid family. It is a derivative of the amino acid L-cysteine, and is found in the environment as a product of cyanobacterial metabolism. N-BMAA has been studied extensively in the scientific community due to its potential toxicity and its ability to accumulate in the human body. N-BMAA has been linked to a number of neurological diseases, such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry and N-Acetylation

N-Benzhydryl-2-methylamino-acetamide plays a pivotal role in synthetic organic chemistry, particularly in the development of N-acylation reagents. Researchers have explored its utility in creating chemoselective N-acylation agents, demonstrating its potential in enhancing chemoselectivity compared to existing N-acylation reagents. Studies highlight its application in the development of storable N-acetyl-N-(2-trifluoromethylphenyl) acetamide, N-benzoyl-(2-chlorophenyl) benzamide, and N-acyl-N-(2,3,4,5,6-pentafluorophenyl) methanesulfonamide. These compounds exhibit improved chemoselectivity, showcasing the compound's significance in synthetic organic chemistry and its contribution to the creation of versatile N-acylation agents (Kondo & Murakami, 2001).

Advancements in Antituberculosis Research

N-Benzhydryl-2-methylamino-acetamide's structural motifs find relevance in antituberculosis research. Organotin(IV) complexes, incorporating structural elements similar to N-Benzhydryl-2-methylamino-acetamide, have been scrutinized for their antituberculosis activity. This research avenue is particularly promising, as it seeks to discover novel treatments against tuberculosis by leveraging the compound's structural framework. Such studies underscore the potential of N-Benzhydryl-2-methylamino-acetamide-related structures in contributing to the development of new antituberculosis agents, emphasizing the need for further investigation into their efficacy and mechanism of action (Iqbal, Ali, & Shahzadi, 2015).

Eigenschaften

IUPAC Name |

N-benzhydryl-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16-17H,12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRFXJDKVPXIHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355346 |

Source

|

| Record name | N-Benzhydryl-2-methylamino-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzhydryl-2-methylamino-acetamide | |

CAS RN |

435345-33-8, 435345-34-9 |

Source

|

| Record name | N-(Diphenylmethyl)-2-(methylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzhydryl-2-methylamino-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)

![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)